molecular formula C16H11BrN2O B1331782 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 36640-41-2

3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1331782
CAS RN: 36640-41-2
M. Wt: 327.17 g/mol
InChI Key: YPXNXBBOBLTDCL-UHFFFAOYSA-N
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Description

The compound 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has been the subject of various studies due to its interesting structural and photophysical properties. While the provided data does not include a direct study on this exact compound, related research on similar pyrazole derivatives provides insights into the characteristics and potential applications of such compounds. For instance, studies on compounds with fluorophenyl and methoxyphenyl groups attached to the pyrazole core have been conducted to understand their molecular structures, vibrational frequencies, and potential for nonlinear optical applications .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions, with the Vilsmeier-Haack reagent being one method used to introduce the carbaldehyde functional group . The synthesis process is crucial as it determines the purity and yield of the final compound, which in turn affects its physical and chemical properties. Although the exact synthesis method for 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is not detailed in the provided data, similar compounds have been synthesized and structurally confirmed through techniques such as X-ray diffraction, NMR, and elemental analysis .

Molecular Structure Analysis

X-ray diffraction analysis is a common technique used to determine the crystal structure of pyrazole derivatives. For example, the crystal structure of a chloro-substituted pyrazole derivative was determined, revealing the planarity between the aldehydic fragment and the adjacent pyrazole ring . This information is essential for understanding the molecular geometry and potential reactivity of the compound. The molecular structure influences the compound's interaction with other molecules, which is critical for its potential applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including condensation reactions to form more complex heterocyclic compounds . The reactivity of the aldehyde group in 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde would allow it to participate in such reactions, potentially leading to the synthesis of new compounds with diverse biological activities or material properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solvatochromic behavior and quantum yield, can be influenced by the nature of the substituents on the pyrazole ring . For instance, the emission spectrum and dipole moment of a bromophenyl-substituted pyrazole derivative were studied in different solvents, demonstrating how solvent polarity affects these properties . These properties are important for the development of pyrazole-based materials for optoelectronic applications.

Scientific Research Applications

Photophysical Properties

3-(4-Bromophenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde exhibits notable photophysical properties. X-ray diffraction analysis and photophysical studies highlight its structure and emission spectrum in various solvents, demonstrating significant variations in extinction coefficients and quantum yield. This suggests its potential in photophysical research and applications (Singh et al., 2013).

Crystal Structure Analysis

The compound's crystal structure has been explored through X-ray diffraction, providing insights into its molecular conformation and potential applications in crystallography and materials science. Studies on similar pyrazole compounds emphasize the relevance of dihedral angles between pyrazole and substituted rings, which could be crucial for understanding molecular interactions (Loh et al., 2013).

Antimicrobial Applications

Research has demonstrated the potential of pyrazole derivatives in antimicrobial applications. When combined with chitosan to form Schiff bases, these compounds exhibit varied antimicrobial activities against a range of bacteria and fungi, indicating their promise in developing new antimicrobial agents (Hamed et al., 2020).

Antioxidant and Anti-inflammatory Potential

The compound has been investigated for its antioxidant and anti-inflammatory properties. Derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde have shown significant activity in these areas, suggesting its utility in the development of treatments for related conditions (Sudha et al., 2021).

Molecular Docking and Nonlinear Optics

Studies involving molecular docking and analysis of optical properties have been conducted. This research focuses on understanding the molecule's structural stability, charge transfer, and hyperpolarizability, contributing to its potential in nonlinear optics and as an inhibitor in pharmaceutical research (Mary et al., 2015).

Anticonvulsant and Analgesic Activities

The compound's derivatives have been evaluated for their anticonvulsant and analgesic activities, demonstrating potential in developing treatments for conditions involving seizures and pain (Viveka et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate personal protective equipment, and exposure should be minimized .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its reactivity, and potential applications in fields such as medicinal chemistry .

properties

IUPAC Name

3-(4-bromophenyl)-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O/c17-14-8-6-12(7-9-14)16-13(11-20)10-19(18-16)15-4-2-1-3-5-15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXNXBBOBLTDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358082
Record name 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

CAS RN

36640-41-2
Record name 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 36640-41-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde?

A1: This compound exhibits a non-planar structure. The phenyl and 4-bromobenzene rings are twisted out of the central pyrazole ring plane. [, ] Specifically:

  • [1] In one study, the dihedral angles between the phenyl/4-bromobenzene rings and the pyrazole ring were 13.70° and 36.48° respectively.
  • [2] Another study identified two independent molecules within the asymmetric unit, each showing different dihedral angles. The 4-bromobenzene ring formed dihedral angles of 26.0° and 39.9° with the pyrazole ring, while the phenyl ring showed angles of 19.7° and 7.3° with the pyrazole ring.

Q2: How does the crystal packing of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde occur?

A2: The crystal packing of this compound features a helical supramolecular chain that extends along the b axis. This chain formation is primarily driven by C—H⋯O interactions between molecules. [] This specific type of interaction suggests that the carbaldehyde oxygen atom acts as a hydrogen bond acceptor within the crystal lattice.

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